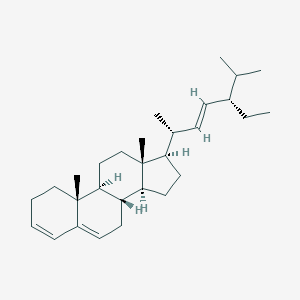

(24S)-ETHYLCHOLESTA-3,5,22-TRIENE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5,22-Stigmastatriene is a sterol derivative with the molecular formula C29H46. It is a triene, meaning it contains three double bonds within its structure. It is primarily derived from plant sterols such as stigmasterol and is often used in the analysis of edible oils to assess their identity and purity .

Métodos De Preparación

3,5,22-Stigmastatriene can be synthesized from stigmasterol, a common plant sterol. The synthesis involves a series of chemical reactions, including dehydration, oxidation, cyclization, and reduction. One common method involves dehydrating stigmasterol at 80°C with sulfuric acid, followed by purification using thin layer chromatography (TLC) with n-hexane as the eluent . This method ensures the production of a pure compound suitable for various analytical applications.

Análisis De Reacciones Químicas

3,5,22-Stigmastatriene undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,5,22-Stigmastatriene can lead to the formation of various oxygenated derivatives, while reduction can yield saturated sterol derivatives.

Aplicaciones Científicas De Investigación

3,5,22-Stigmastatriene has several scientific research applications:

Chemistry: It is used as a standard for the analysis of edible oils to determine their purity and authenticity.

Biology: It is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cholesterol-related disorders.

Mecanismo De Acción

The mechanism of action of 3,5,22-Stigmastatriene involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it may influence signaling pathways involved in cholesterol metabolism and homeostasis.

Comparación Con Compuestos Similares

3,5,22-Stigmastatriene is similar to other sterol derivatives such as:

3,5-Stigmastadiene: Another sterol derivative used in the analysis of edible oils.

3,5-Campestadiene: Derived from campesterol, used for similar analytical purposes.

Stigmastan-3,5,22-trien: Another name for 3,5,22-Stigmastatriene, highlighting its structural similarities.

What sets 3,5,22-Stigmastatriene apart is its specific structure and the presence of three double bonds, which confer unique chemical and biological properties. This makes it particularly useful in the analysis and quality control of edible oils .

Actividad Biológica

(24S)-Ethylcholesta-3,5,22-triene is a sterol compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and nutrition. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a member of the sterol family, characterized by its unique structure that includes a 24-ethyl group and multiple double bonds. The structural formula can be represented as follows:

This configuration influences its solubility, permeability, and interaction with biological membranes.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing oxidative stress which can lead to various chronic diseases.

Study Findings:

- A study conducted on various sterols demonstrated that this compound showed a notable reduction in lipid peroxidation levels in vitro, indicating its potential as an effective antioxidant agent .

2. Antimicrobial Properties

The antimicrobial effects of this compound have also been investigated. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further exploration in antimicrobial therapies.

Case Study:

- In a study assessing the antimicrobial activity of various sterols against common pathogens, this compound demonstrated inhibitory effects on Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .

3. Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cardiovascular diseases and autoimmune disorders. Compounds that can modulate inflammatory responses are of significant interest.

Research Insights:

- Experimental models have shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects .

Table 1: Biological Activities of this compound

The mechanisms through which this compound exerts its biological activities are multifaceted:

- Membrane Interaction: The sterol's structural properties allow it to integrate into cellular membranes, potentially altering membrane fluidity and function.

- Signal Transduction Modulation: It may influence signaling pathways involved in inflammation and immune responses by interacting with specific receptors or enzymes.

Propiedades

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10-13,20-22,24-27H,7,9,14-19H2,1-6H3/b12-11+/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUVUCVJXSBIEN-LVSBIWLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.